Phenol, 2-methoxy-3-(2-propenyl)- (CAS: 1941-12-4), commonly known as 3-allylguaiacol or 3-allyl-2-methoxyphenol, is a specialized vicinal trisubstituted aromatic compound. As a constitutional isomer of the ubiquitous eugenol (4-allyl-2-methoxyphenol), it features an allyl group at the 3-position, immediately adjacent to the methoxy moiety. This specific 1,2,3-substitution pattern imparts distinct steric and electronic properties that fundamentally alter its reactivity, particularly in metal chelation and acid-base equilibria [1]. In industrial and research procurement, 3-allylguaiacol is prioritized over generic methoxyphenols when applications demand precise formulation control—such as delayed-setting phenolic matrices, targeted isomeric synthesis, or exact sensomic flavor recombination [2].
Attempting to substitute 3-allyl-2-methoxyphenol with its widely available isomer, eugenol, will result in formulation failures in metal-oxide-based matrices. Eugenol readily forms a rigid, cross-linked zinc eugenolate chelate due to its unhindered 1,2,4-substitution pattern, making it the standard for rapid-setting cements [1]. In stark contrast, the vicinal trisubstitution (1,2,3-pattern) of 3-allyl-2-methoxyphenol introduces severe steric hindrance at the chelation site, actively preventing the rapid hardening of zinc oxide slurries unless a specific accelerator is introduced [2]. Furthermore, the meta-positioning of the allyl group relative to the hydroxyl group prevents it from supplying electrons into the conjugated system as effectively as eugenol's para-allyl group, resulting in a distinctly lower pK value (9.92 vs. 10.19) [1]. This higher acidity and steric bulk dictate that generic substitution will inevitably alter biphasic partitioning, reaction kinetics, and matrix curing times.
The most critical procurement differentiator for 3-allyl-2-methoxyphenol is its kinetic behavior in metal oxide slurries. While standard eugenol rapidly chelates with zinc oxide to form a hardened matrix, 3-allyl-2-methoxyphenol exhibits profound steric hindrance due to its vicinal trisubstituted structure. Comparative studies demonstrate that 3-allyl-2-methoxyphenol fails to harden readily with zinc oxide under standard conditions, acting instead as a non-setting or highly delayed matrix [1]. This kinetic suppression can only be overcome by the addition of accelerators like zinc acetate [2].
| Evidence Dimension | Hardening reactivity / Setting time with zinc oxide |
| Target Compound Data | Fails to harden readily (delayed/non-setting matrix) |
| Comparator Or Baseline | Eugenol (rapidly hardens into a rigid chelate) |
| Quantified Difference | Qualitative kinetic shift from rapid-curing to non-curing/delayed behavior |
| Conditions | Zinc oxide slurries at 37 °C and 100% relative humidity |
Allows formulators to engineer extended-working-time or permanently pliable phenolic pastes where standard eugenol would cause premature curing.
The position of the allyl group fundamentally alters the molecule's electron distribution. In eugenol, the para-allyl group supplies electrons to the conjugated system, decreasing acidity. In 3-allyl-2-methoxyphenol, the allyl group is meta to the hydroxyl, minimizing this electron-donating resonance effect while introducing local electronic interaction with the adjacent methoxy group [1]. Consequently, potentiometric titrations reveal that 3-allyl-2-methoxyphenol has a pK value of 9.92, making it notably more acidic than eugenol (pK = 10.19) [1].
| Evidence Dimension | Thermodynamic ionization constant (pK) in water |
| Target Compound Data | pK = 9.92 |
| Comparator Or Baseline | Eugenol (pK = 10.19) |
| Quantified Difference | 0.27 pK units lower (higher acidity) |
| Conditions | Spectrophotometric and potentiometric titration in aqueous solution at 25.0 ± 0.1 °C |
The higher acidity alters the compound's solubility threshold in alkaline extractions and its reactivity profile in base-catalyzed synthetic routes.
In flavor science and essential oil profiling, 3-allyl-2-methoxyphenol serves as a critical, non-interchangeable chemical marker. Despite sharing the exact molecular weight (164.20 g/mol) and formula (C10H12O2) with eugenol, 3-allyl-2-methoxyphenol exhibits a distinct non-polar retention index (Inp: 1362–1392) [1]. This baseline chromatographic resolution is essential for identifying specific chemotypes and for formulating precise 'nature craft identical' sensomic recombinants where eugenol would provide an incorrect organoleptic profile [2].
| Evidence Dimension | Non-polar Gas Chromatography Retention Index (Inp) |
| Target Compound Data | 1362–1392 |
| Comparator Or Baseline | Eugenol (typically ~1350–1360) |
| Quantified Difference | Complete baseline resolution in GC/MS profiling |
| Conditions | Standard non-polar capillary column gas chromatography |
Ensures accurate quality control in phytochemical profiling and prevents off-target flavor profiles in commercial sensomic formulations.
Directly leveraging the vicinal steric hindrance highlighted in Section 3, 3-allyl-2-methoxyphenol is a highly suitable precursor for zinc oxide-based pastes where rapid hardening must be avoided. By substituting eugenol with this isomer, formulators can create pliable, non-setting matrices or precisely control the curing kinetics by titrating in specific zinc acetate accelerators [1].
Because its retention index and organoleptic properties differ fundamentally from eugenol, 3-allyl-2-methoxyphenol is procured as a high-purity analytical standard and blending agent. It is specifically used in the reconstruction of complex flavor profiles where the exact 1,2,3-substitution pattern is required to achieve precise sensory targets without the overpowering clove notes of generic eugenol [2].
The 1,2,3-substitution pattern and the specific pK value of 9.92 make this compound an essential building block for synthesizing highly substituted benzofurans and complex methoxyphenols. Using 3-allyl-2-methoxyphenol as a starting material ensures that the 4- and 5-positions remain open for subsequent electrophilic aromatic substitution, a synthetic route that is impossible when starting with 4-allyl-2-methoxyphenol [3].